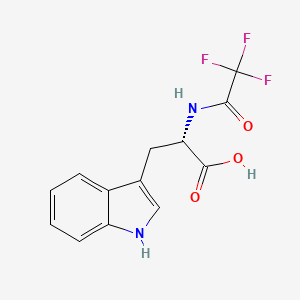

N-三氟乙酰色氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-trifluoroacetyltryptophan, also known as N-trifluoroacetyltryptophan, is a useful research compound. Its molecular formula is C₁₃H₁₁F₃N₂O₃ and its molecular weight is 300.23. The purity is usually 95%.

BenchChem offers high-quality N-trifluoroacetyltryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-trifluoroacetyltryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质研究

“N-三氟乙酰色氨酸”用于与蛋白质相关的研究。 色氨酸的固有荧光主要来自色氨酸(λ EX ∼ 280 nm,λ EM ∼ 350 nm),它被用于与蛋白质相关的研究 {svg_1}. 这种荧光受其(或蛋白质)局部环境的强烈影响 {svg_2}. 该特性已被应用于研究蛋白质构象变化 {svg_3}.

Förster 荧光共振能量转移 (FRET) 技术

该化合物在 Förster 荧光共振能量转移 (FRET) 技术中起着重要作用。 当供体荧光团和受体之间的距离在 10 nm 以内时,会发生 FRET {svg_4}. 在 FRET 中应用内在蛋白质荧光通常需要对生物靶标进行荧光标记 {svg_5}.

无标记检测

“N-三氟乙酰色氨酸”用于无标记检测技术。 内在 Förster 荧光共振能量转移 (iFRET) 是一种新近开发的技术,它利用色氨酸的内在荧光与靶标特异性荧光探针分别作为 FRET 供体和受体,用于实时检测天然蛋白质 {svg_6}.

蛋白质成像

该化合物用于蛋白质成像。 色氨酸残基的荧光特性对蛋白质中荧光团的微环境敏感 {svg_7}. 因此,荧光特性被广泛用于研究蛋白质的结构转变 {svg_8}.

生物传感器

“N-三氟乙酰色氨酸”用于生物传感器的开发。 色氨酸的固有荧光与靶标特异性荧光探针分别作为 FRET 供体和受体,用于实时检测天然蛋白质 {svg_9}.

蛋白质结构分析

该化合物用于蛋白质结构分析。 应用色氨酸荧光光谱法的主要目标是根据结构参数解释荧光特性,并预测蛋白质的结构变化 {svg_10}.

作用机制

Target of Action

N-Trifluoroacetyltryptophan is a derivative of tryptophan, an essential amino acid. Tryptophan and its derivatives are known to interact with various targets in the body, including enzymes involved in tryptophan metabolism . .

Mode of Action

It has been studied as an inhibitor binding to chymotrypsin, a digestive enzyme, using 19f nmr spectroscopy . The interaction of N-Trifluoroacetyltryptophan with its targets likely involves noncovalent interactions such as electrostatic and hydrophobic ones, as well as π-π, π-cation, π-anion, and π-ion pair interactions .

Biochemical Pathways

Tryptophan and its derivatives are involved in several biochemical pathways. Tryptophan metabolism occurs locally in the gut, with about 5% metabolized by gut microbes . Three major tryptophan metabolic pathways are serotonin, indole, kynurenine, and related derivatives . .

Result of Action

It has been studied for its inhibitory effects on chymotrypsin . The results of these interactions could potentially influence various physiological processes, given the role of tryptophan and its derivatives in the body.

Action Environment

The action of N-Trifluoroacetyltryptophan can be influenced by various environmental factors. For instance, pH can affect the binding of inhibitors like N-Trifluoroacetyltryptophan to their targets . Additionally, the gut microbiome can influence the metabolism of tryptophan and its derivatives .

属性

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c14-13(15,16)12(21)18-10(11(19)20)5-7-6-17-9-4-2-1-3-8(7)9/h1-4,6,10,17H,5H2,(H,18,21)(H,19,20)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGKHZTZDMCZNE-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does N-Trifluoroacetyltryptophan interact with chymotrypsin, and what methods were used to study this interaction?

A1: N-Trifluoroacetyltryptophan acts as an inhibitor of chymotrypsin, binding to the enzyme's active site. [] The research utilized ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding interactions between N-Trifluoroacetyltryptophan and chymotrypsin at various pH levels. [] By analyzing the changes in the NMR spectra upon binding, researchers could determine binding parameters such as the inhibition constant (KI) and the change in chemical shift upon binding (ΔB). [] This study also investigated the binding of other related inhibitors like N-trifluoroacetylphenylalanine, N-acetyltryptophan, and N-acetylphenylalanine to understand the structural features influencing binding affinity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-amine](/img/structure/B1144716.png)

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1144717.png)

![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B1144721.png)

![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)